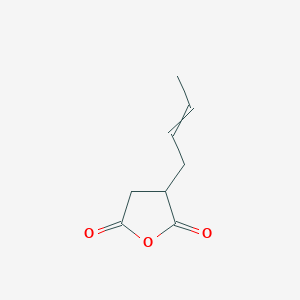
Crotylsuccinic anhydride
Vue d'ensemble
Description
Crotylsuccinic anhydride is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Crotylsuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotylsuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directing/Protecting Group in Purine Glycosylations : Tetramethylsuccinic anhydride, a variant of succinic anhydride, has been used to protect the exocyclic amine of 6-aminopurine derivatives. This approach facilitates glycosylations with high regiochemical control, particularly effective for 3-substituted purines (Arico et al., 2010).
Catalytic β-Lactone Carbonylation : Research demonstrates an alternate route to succinic anhydrides via β-lactone carbonylation, highlighting a method for continuous production of succinic anhydride. This method compares favorably to traditional homogeneous ion-pair catalysts, emphasizing the advantages of heterogeneous β-lactone carbonylation (Park et al., 2018).
Manufacture and Applications : Succinic anhydride is manufactured by liquid-phase catalytic hydrogenation of maleic anhydride and has a wide array of uses, including in bath preparations, detergents, cosmetics, pigments, and as reagents for pharmaceutical product synthesis. It's also significant in producing degradable polymers (Fumagalli, 2006).
Synthesis of γ-Lactam Library : Formal cycloaddition reactions between imines and cyclic anhydrides are starting points for diverse small molecule libraries. Substituted succinic anhydrides, including fluoro- and nitrophenylsuccinic anhydrides, facilitate the synthesis of γ-lactams, demonstrating the versatility of succinic anhydrides in synthetic chemistry (Tan et al., 2012).
Immobilizing (Bio-)Receptor Molecules : 3-(Triethoxysilyl)propylsuccinic anhydride has been used to immobilize (bio-)receptor molecules on glass surfaces. This method facilitates the functionalization of surfaces for biosensor systems (Gang et al., 2015).
Physicochemical Properties of Modified Starches : Octenyl succinic anhydride modified starches display useful properties like stabilizing, encapsulating, and rheological attributes due to their unique molecular structure. Understanding these features can lead to targeted macromolecular structures for specific applications (Sweedman et al., 2013).
Hydrolysis of Succinic Anhydrides : Research on the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride provides insights into the kinetic data of the reaction, useful for applications where the stability and reactivity of succinic anhydrides are crucial (Schramm & Rinderer, 2008).
Propriétés
IUPAC Name |
3-but-2-enyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZOWYCOUNUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotylsuccinic anhydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide](/img/structure/B8249335.png)
![(R)-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B8249337.png)

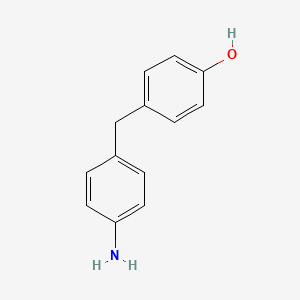
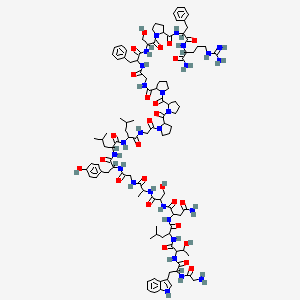


![3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8249366.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)
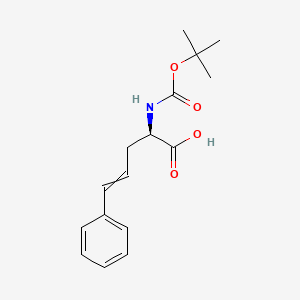
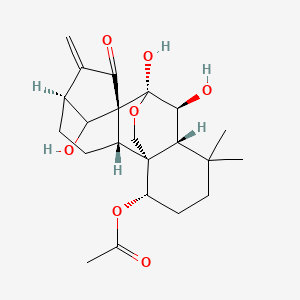
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride](/img/structure/B8249406.png)
